4-(1-Methylbutoxy)benzoic acid
Overview
Description
4-(1-Methylbutoxy)benzoic acid is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 1-methylbutoxy group. This compound is known for its aromatic properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
4-(1-Methylbutoxy)benzoic acid, a derivative of benzoic acid, is believed to have similar targets as other benzoic acid compounds. Benzoic acid compounds are known to act as local anesthetics . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Mode of Action
Benzoic acid compounds are known to bind to specific parts of the sodium ion (Na+) channel on the nerve membrane, reducing the passage of sodium ions through the sodium ion channel, and thereby blocking the conduction of nerve impulses .
Biochemical Pathways
For instance, they are synthesized via the shikimate and phenylpropanoid pathways . The shikimate pathway is important for the biosynthesis of phenolic acids .
Pharmacokinetics
A study on a similar compound, benzoic acid, 4- [[(2-hydroxyethyl)amino]carbonyl], methyl ester, showed that it was rapidly distributed in rat’s plasma with the absolute bioavailability of 345% .
Result of Action
Benzoic acid compounds are known to have antimicrobial and antioxidant properties . They can act as promising natural additives to prevent food spoilage bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylbutoxy)benzoic acid typically involves the esterification of benzoic acid with 1-methylbutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylbutoxy)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-(1-Methylbutoxy)benzaldehyde and this compound.
Reduction: Formation of 4-(1-Methylbutoxy)benzyl alcohol.
Substitution: Formation of 4-(1-Methylbutoxy)-2-nitrobenzoic acid and 4-(1-Methylbutoxy)-2-bromobenzoic acid.
Scientific Research Applications
4-(1-Methylbutoxy)benzoic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylbutoxy)benzoic acid
- 4-Methoxybenzoic acid
- 4-Ethoxybenzoic acid
Uniqueness
4-(1-Methylbutoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-pentan-2-yloxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-9(2)15-11-7-5-10(6-8-11)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLOIDXSXSKJBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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